3-(5-Fluoro-2-methylphenyl)propanal
Description
3-(5-Fluoro-2-methylphenyl)propanal is a fluorinated aromatic aldehyde characterized by a propanal chain attached to a substituted phenyl ring (5-fluoro and 2-methyl groups).
Properties
Molecular Formula |
C10H11FO |
|---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenyl)propanal |
InChI |
InChI=1S/C10H11FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-7H,2-3H2,1H3 |
InChI Key |
WLZHKDNCRZIDBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)propanal can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 5-fluoro-2-methylbenzene with propanal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-fluoro-2-methylbenzene is coupled with a propanal derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Fluoro-2-methylphenyl)propanoic acid.
Reduction: 3-(5-Fluoro-2-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(5-Fluoro-2-methylphenyl)propanal with three analogs discussed in the evidence:
Notes:
- *Direct data on this compound is absent in the provided evidence; properties inferred from analogs.
Functional Group Impact on Reactivity and Odor
- Fluorine vs. Chlorine: The electron-withdrawing fluorine substituent in the target compound likely increases its stability and alters its volatility compared to the chloro analog .
- Thioether vs. Alkyl Groups: 3-(Methylthio)propanal’s sulfur moiety enhances its odor potency (meaty/cooked potato notes) due to sulfur’s high nucleophilicity and low odor thresholds . In contrast, alkyl or halogen substituents (as in the target compound) may prioritize stability over aroma contribution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
